molecular formula C8H16N2O B14091138 1-(Morpholinomethyl)cyclopropan-1-amine

1-(Morpholinomethyl)cyclopropan-1-amine

Cat. No.: B14091138
M. Wt: 156.23 g/mol
InChI Key: IUJBLIDRTLWUBI-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H16N2O.2ClH. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a morpholine ring attached to a cyclopropylamine moiety, which is further stabilized by two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride typically involves the reaction of cyclopropylamine with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of [1-(morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the morpholine or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [1-(morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]amine hydrochloride
  • [1-(Morpholin-4-ylmethyl)cyclopropyl]amine sulfate
  • [1-(Morpholin-4-ylmethyl)cyclopropyl]amine phosphate

Uniqueness

[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the dihydrochloride salt enhances its stability and solubility, making it suitable for various applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C8H16N2O/c9-8(1-2-8)7-10-3-5-11-6-4-10/h1-7,9H2

InChI Key

IUJBLIDRTLWUBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCOCC2)N

Origin of Product

United States

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